![molecular formula C13H12F6O3 B5555746 2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

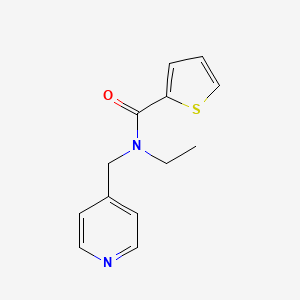

Although specific studies on the synthesis of "2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate" are not readily available, related research provides insights into similar compounds. For example, the synthesis and crystal structure of closely related molecules have been characterized, revealing details about their molecular assembly and synthesis pathways (Han Xu et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to the target molecule has been conducted, demonstrating the influence of trifluoromethyl groups and acetate functionalities on the overall molecular conformation and interactions. For instance, the crystal structure of a compound with a trifluoromethylphenyl ring showed non-classical intermolecular hydrogen bonding, hinting at potential structural features of the target compound (Han Xu et al., 2005).

Chemical Reactions and Properties

Reactions involving vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes have been studied, which may shed light on the types of reactions the target molecule could undergo, given its structural similarities. These studies reveal the binding affinities and the outcomes of migratory insertions, which are crucial for understanding the chemical behavior of such compounds (B. Williams et al., 2005).

Physical Properties Analysis

While specific details on the physical properties of "2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate" are not available, the synthesis and characterization of structurally related molecules provide valuable insights. For example, the study of a compound's crystal structure and dimer formation suggests potential physical properties such as solubility and melting points (Da-jie Mao et al., 2015).

Scientific Research Applications

Chemical Structure Analysis

Research on similar compounds, such as ethyl 3‐methyl‐6‐oxo‐5‐[3‐(trifluoromethyl)phenyl]‐1,6‐dihydro‐1‐pyridazineacetate, involves detailed analysis of their chemical structure. Such studies contribute to understanding the molecular conformation and intermolecular interactions, which are crucial for designing drugs and materials with specific properties (Han Xu et al., 2005).

Oxidative Chemistry

Research into the oxidative chemistry of natural antioxidants, like hydroxytyrosol, and their derivatives, including those with acetate groups, reveals mechanisms of action and potential applications in enhancing antioxidant properties. These findings can inform the development of novel antioxidants for use in food, pharmaceuticals, and cosmetics (M. Lucia et al., 2006).

Catalysis

Studies on the catalysis of reactions involving carbocations and related structures provide insights into reaction mechanisms and the design of catalytic processes. This research has implications for synthetic chemistry, especially in developing more efficient and selective catalytic reactions (Rachel Ta-Shma & W. Jencks, 1986).

Polymer Chemistry

Investigations into the reactions of vinyl acetate and similar compounds with metal complexes offer valuable information for the field of polymer chemistry. This research aids in understanding the challenges associated with copolymerizations of these monomers with ethylene, which is crucial for developing new polymeric materials (B. Williams et al., 2005).

Synthetic Organic Chemistry

Research on the synthesis of fluorinated compounds, including pyrrole derivatives, highlights the importance of specific fluorinated groups in organic synthesis. Such studies are essential for the development of pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced activity and stability (I. Yavari et al., 2005).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds with fluorine atoms can be potentially harmful if inhaled, ingested, or come into contact with skin. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

properties

IUPAC Name |

[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F6O3/c1-6-4-9(5-7(2)10(6)22-8(3)20)11(21,12(14,15)16)13(17,18)19/h4-5,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOJBGBJCWLLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C)C)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)

![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)